Linoleic Acid-d4
Overview
Description
Linoleic Acid-d4 is a deuterium-labeled form of linoleic acid, a polyunsaturated omega-6 fatty acid. This compound is often used as an internal standard in mass spectrometry for the quantification of linoleic acid. Linoleic acid itself is an essential fatty acid found in various foods, including vegetable oils, nuts, seeds, and meats .
Mechanism of Action
Target of Action
Linoleic Acid-d4, also known as 9Z,12Z-Octadecadienoic-9,10,12,13-D4acid, is a deuterium-labeled form of Linoleic Acid . Linoleic Acid is a common polyunsaturated fatty acid (PUFA) found in plant-based oils, nuts, and seeds . It is a part of membrane phospholipids and functions as a structural component to maintain a certain level of membrane fluidity of the transdermal water barrier of the epidermis . The primary targets of this compound are the cells’ membrane phospholipids .
Mode of Action
This compound interacts with its targets, the membrane phospholipids, by integrating into the membrane structure and maintaining its fluidity . This interaction results in changes in the physical properties of the cell membranes, which can influence various cellular processes .
Biochemical Pathways
The α-linoleic acid metabolic pathway involves multiple α-linoleic acid and unsaturated fatty acid biosynthesis pathways . The PLA2 and FAD2 are critical in α-linoleic acid biosynthesis, each of which regulates one node of the pathway .
Pharmacokinetics
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . More research is needed to outline the ADME properties of this compound and their impact on bioavailability.
Result of Action
This compound, like its non-deuterated form, can induce damage to red blood cells and hemoglobin via an oxidative mechanism . This can lead to changes in the function and viability of these cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the presence of other fatty acids and the overall composition of the cell membrane can affect its integration into the membrane and its subsequent effects . Additionally, factors such as pH and temperature can influence the stability of this compound .
Biochemical Analysis
Biochemical Properties
Linoleic Acid-d4 plays a significant role in biochemical reactions. It can be metabolized by prostaglandin H synthases (PGHS) to form 9- and 13-HODE . The Km is 12 μM for human PGHS-1 and 27 μM for PGHS-2 .
Cellular Effects
Deficiencies in the essential fatty acid linoleic acid are linked to coronary heart disease, growth retardation, and allergies .
Molecular Mechanism
The molecular mechanism of this compound is complex and involves interactions with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: Linoleic Acid-d4 is synthesized by incorporating deuterium atoms into linoleic acid. The process involves the selective replacement of hydrogen atoms with deuterium in the linoleic acid molecule. This can be achieved through catalytic hydrogenation using deuterium gas or by chemical exchange reactions with deuterated reagents .
Industrial Production Methods: Industrial production of this compound typically involves the use of high-purity linoleic acid as a starting material. The deuteration process is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms. The final product is purified using techniques such as distillation and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Linoleic Acid-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include oxygen and peroxides.
Reduction: Reduction of this compound can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions involve the replacement of functional groups in this compound with other groups.
Common Reagents and Conditions:
Oxidation: Oxygen, peroxides, and other oxidizing agents.
Reduction: Hydrogen gas, metal catalysts (e.g., palladium, platinum).
Substitution: Halogens, alkylating agents, and other electrophiles.
Major Products Formed:
Oxidation: Hydroperoxides, aldehydes, and ketones.
Reduction: Saturated fatty acids.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Linoleic Acid-d4 has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Linoleic Acid: The non-deuterated form of Linoleic Acid-d4, commonly found in dietary sources.
Alpha-Linolenic Acid: An omega-3 fatty acid with similar structural features but different biological functions.
Oleic Acid: A monounsaturated fatty acid with one double bond, compared to the two double bonds in linoleic acid.
Uniqueness of this compound: this compound is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for analytical applications. The deuterium labeling allows for precise quantification and tracking of linoleic acid and its metabolites in complex biological samples .
Properties
IUPAC Name |
(9Z,12Z)-9,10,12,13-tetradeuteriooctadeca-9,12-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i6D,7D,9D,10D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHQOLUKZRVURQ-GPTDOFLBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C/C(=C(/[2H])\CCCCCCCC(=O)O)/[2H])/CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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